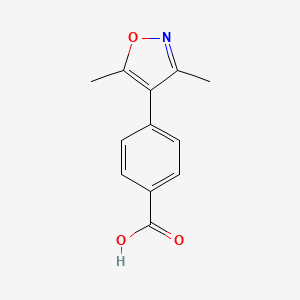

4-(3,5-Dimethylisoxazol-4-yl)benzoic acid

描述

Foundational Significance of Isoxazole (B147169) and Benzoic Acid Scaffolds in Medicinal Chemistry and Chemical Biology

The isoxazole and benzoic acid scaffolds are independently recognized for their profound impact on medicinal chemistry, each contributing unique properties to the design of bioactive molecules.

Isoxazole Scaffold: The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. nih.gov This structural feature makes it a versatile and crucial pharmacophore in drug discovery. researchgate.net The arrangement of heteroatoms allows for a variety of non-covalent interactions, including hydrogen bonding and pi-pi stacking, which are critical for binding to biological targets. daneshyari.com The inclusion of the isoxazole moiety in a molecule can enhance its efficacy, improve pharmacokinetic profiles, and potentially reduce toxicity. daneshyari.combohrium.com Consequently, isoxazole derivatives have been developed and investigated for a wide spectrum of therapeutic applications. nih.govrsc.org

Key Biological Activities of Isoxazole Derivatives

| Biological Activity | Description |

|---|---|

| Anticancer | Isoxazole-based compounds have been explored as inhibitors of targets like HSP90 and BET bromodomains, showing antiproliferative properties against various cancer cell lines. nih.govbohrium.com |

| Antimicrobial | Derivatives containing the isoxazole ring have demonstrated activity against a range of bacteria and fungi. researchgate.netbohrium.com |

| Anti-inflammatory | The scaffold is a component of various compounds designed to have anti-inflammatory effects. researchgate.netdaneshyari.com |

| Antiviral | Research has indicated the potential of isoxazole derivatives as antiviral agents. researchgate.net |

| Neuroprotective | Certain isoxazole compounds have shown potential neuroprotective effects, making them candidates for treating neurodegenerative disorders. nih.gov |

Benzoic Acid Scaffold: Benzoic acid is a simple aromatic carboxylic acid that serves as a fundamental building block in the synthesis of a vast number of medicinal compounds. preprints.orgresearchgate.net Discovered in the 16th century, it is a component of various naturally occurring compounds and is used extensively as a raw material in chemical synthesis. preprints.orgresearchgate.net The benzoic acid moiety provides a stable aromatic ring and a carboxylic acid group, which can participate in crucial interactions with biological receptors and can be readily modified to create esters, amides, and other derivatives. tandfonline.com This versatility has led to its incorporation into numerous approved drugs and experimental therapeutic agents. preprints.orgbenthamscience.com

Therapeutic Areas Involving Benzoic Acid Derivatives

| Therapeutic Area | Examples of Drug Classes/Molecules |

|---|---|

| Cancer | The benzoic acid nucleus is found in compounds exhibiting significant anticancer potential. preprints.orgbenthamscience.com |

| Infectious Diseases | Its antifungal properties are utilized in topical treatments for skin infections. nih.gov |

| Inflammation | The scaffold is part of various analgesic and anti-inflammatory agents. researchgate.net |

| Diuretics | Drugs like furosemide (B1674285) contain the benzoic acid structure. researchgate.netbenthamscience.com |

Overview of the Compound's Emergence and Relevance as a Research Subject

The compound 4-(3,5-dimethylisoxazol-4-yl)benzoic acid has emerged primarily as a key intermediate and structural motif in the design and synthesis of targeted therapeutic agents. While research focusing exclusively on the acid itself is limited, its relevance is demonstrated by its use in constructing more elaborate molecules with specific biological functions.

The strategic combination of the 3,5-dimethylisoxazole (B1293586) core with a phenyl group (as seen in this benzoic acid derivative) has proven effective in developing ligands for challenging biological targets. For instance, research into bromodomain ligands has identified low-molecular-weight 4-phenyl-3,5-dimethylisoxazole derivatives as a novel chemical class of inhibitors, particularly for the BET family of bromodomains. nih.gov

More specifically, the core structure related to this compound is central to the development of potent inhibitors for cancer therapy. A notable example is the design and synthesis of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives as inhibitors of BRD4, a protein implicated in breast cancer. frontiersin.org In this context, the 3,5-dimethylisoxazol-4-yl moiety connected to a benzoic acid-derived structure serves as a crucial component for achieving high inhibitory potency. frontiersin.org The synthesis of such complex molecules often involves multi-step routes where a compound like this compound or its precursors are essential starting materials or intermediates. nih.gov

The relevance of this compound is therefore not as a final drug product, but as a versatile chemical tool. It provides a rigid scaffold that allows for the precise spatial orientation of functional groups, enabling chemists to design molecules that can interact with high specificity and affinity at the active sites of enzymes and receptors.

Structure

3D Structure

属性

IUPAC Name |

4-(3,5-dimethyl-1,2-oxazol-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7-11(8(2)16-13-7)9-3-5-10(6-4-9)12(14)15/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLMOSFOLPYNIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00571907 | |

| Record name | 4-(3,5-Dimethyl-1,2-oxazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212515-76-9 | |

| Record name | 4-(3,5-Dimethyl-1,2-oxazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 4-(3,5-Dimethylisoxazol-4-yl)benzoic Acid and its Precursors

The synthesis of this compound is typically achieved through convergent strategies that build the molecule by connecting key fragments. This approach allows for flexibility and efficiency in constructing the target compound.

Convergent Synthesis Approaches

Convergent synthesis involves the independent preparation of molecular fragments that are later joined together. For this compound, this commonly involves forming the crucial bond between the isoxazole (B147169) and benzoic acid rings, followed by the generation of the carboxylic acid group.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly between aromatic rings. researchgate.netpku.edu.cn This reaction is central to the synthesis of this compound, where it facilitates the creation of the isoxazole-benzoate linkage.

The typical strategy involves coupling an aryl halide (or triflate) with an organoboron species in the presence of a palladium catalyst and a base. In the synthesis of a precursor to the target acid, a boronic acid pinacol (B44631) ester of the isoxazole moiety is coupled with a halogenated benzoate (B1203000) ester. A specific example from the literature demonstrates the coupling of 3,5-dimethylisoxazole-4-boronic acid pinacol ester with a substituted 4-bromoaniline (B143363) derivative, which serves as a strong precedent for this transformation. soton.ac.uk The reaction proceeds by substituting the bromo-functionalized benzene (B151609) ring with the 3,5-dimethylisoxazol-4-yl group. soton.ac.uk

The general reaction scheme involves:

Reactants : Methyl 4-bromobenzoate (B14158574) and 3,5-dimethylisoxazole-4-boronic acid (or its pinacol ester).

Catalyst : A palladium complex, such as PdCl₂(dppf)·DCM (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane (B109758) adduct). soton.ac.uk

Base : An inorganic base like potassium phosphate (B84403) (K₃PO₄) is used to activate the boronic acid. soton.ac.uk

Solvent : A mixture of an organic solvent and water, such as 1,4-dioxane/H₂O, is commonly employed. soton.ac.uk

The reaction mixture is typically heated to reflux to ensure the completion of the coupling, yielding methyl 4-(3,5-dimethylisoxazol-4-yl)benzoate. soton.ac.uk

| Component | Role | Example Reagent |

| Aryl Halide | Benzoic acid precursor | Methyl 4-bromobenzoate |

| Organoboron Species | Isoxazole source | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester |

| Catalyst | Facilitates C-C bond formation | PdCl₂(dppf)·DCM |

| Base | Activates boronic acid | K₃PO₄ |

| Solvent System | Dissolves reactants | 1,4-Dioxane / H₂O |

The final step in the synthesis of the title compound, following the successful Suzuki coupling, is the hydrolysis of the ester precursor (e.g., methyl 4-(3,5-dimethylisoxazol-4-yl)benzoate). This reaction converts the ester functional group into the desired carboxylic acid.

Ester hydrolysis is a standard and high-yielding transformation, typically carried out under basic conditions. The process involves saponification, where the ester is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), in a mixture of water and an alcohol like methanol (B129727) or ethanol (B145695). chemspider.com The reaction is usually heated to reflux to drive it to completion. chemspider.com Following the reaction, an acidic workup with an acid like hydrochloric acid (HCl) is required to protonate the resulting carboxylate salt and precipitate the final carboxylic acid product. chemspider.com

| Step | Reagents | Conditions | Product |

| 1. Saponification | Methyl 4-(3,5-dimethylisoxazol-4-yl)benzoate, NaOH | Methanol/Water, Reflux | Sodium 4-(3,5-dimethylisoxazol-4-yl)benzoate |

| 2. Acidification | Hydrochloric Acid (HCl) | Aqueous solution | This compound |

Strategic Protection and Deprotection of Functional Groups (e.g., Carboxylic Acid Protection)

In multi-step organic synthesis, protecting reactive functional groups is a key strategy to prevent unwanted side reactions. In the synthesis of this compound, the carboxylic acid group requires consideration.

Derivatization and Functionalization Strategies

Once synthesized, this compound can be further modified to create a diverse range of derivatives. A primary functionalization pathway is through the transformation of its carboxylic acid group.

Amide Bond Formation via Coupling Reagents (e.g., EDC/DMAP, HATU)

The formation of an amide bond by coupling the carboxylic acid with an amine is one of the most frequent and important reactions in medicinal chemistry. nih.govsci-hub.st This transformation requires the activation of the carboxylic acid, as direct condensation with an amine is generally slow and inefficient. mychemblog.com Modern coupling reagents provide mild and effective methods for this purpose.

EDC/DMAP Coupling:

One common set of reagents is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 4-Dimethylaminopyridine (DMAP). nih.govresearchgate.net The reaction mechanism proceeds through the following steps:

The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.

DMAP, acting as an acyl transfer agent, reacts with this intermediate to form a more reactive acyliminium ion. sci-hub.st

The amine nucleophile then attacks this activated species to form the stable amide bond, releasing a water-soluble urea (B33335) byproduct derived from EDC. cbijournal.com

The reaction is typically performed in an aprotic solvent like acetonitrile (B52724) or dichloromethane at room temperature. nih.govsci-hub.st

HATU Coupling:

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is another powerful and widely used coupling reagent, known for its high efficiency and fast reaction rates. mychemblog.comwikipedia.org The process involves:

The carboxylic acid is activated by HATU in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA). soton.ac.ukmychemblog.com This forms a highly reactive OAt-active ester.

The amine is then added and readily couples with the active ester to yield the desired amide. wikipedia.org

This reaction is often carried out in polar aprotic solvents like N,N-Dimethylformamide (DMF). mychemblog.comwikipedia.org The use of HATU is particularly effective for coupling sterically hindered substrates or less reactive amines. soton.ac.uk

| Coupling Reagent | Additive/Base | Common Solvent | Key Intermediate |

| EDC | DMAP | Acetonitrile (AcCN) | O-acylisourea / Acyliminium ion |

| HATU | DIPEA / TEA | DMF | OAt-active ester |

Introduction of Diverse Chemical Moieties

The modification of the this compound core is primarily achieved through reactions targeting the carboxylic acid group, the phenyl ring, or the isoxazole moiety. These modifications allow for the systematic exploration of the chemical space around the core scaffold, enabling the fine-tuning of its physicochemical and biological properties.

The introduction of additional aryl or heteroaryl groups is a common strategy to create more complex, biaryl, or heteroaryl-aryl structures, which are prevalent in many biologically active compounds. A primary method for achieving this is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. beilstein-journals.org This reaction typically involves the coupling of an aryl or heteroaryl halide with an aryl or heteroaryl boronic acid or its ester.

In the context of the this compound scaffold, this could be achieved by first halogenating the phenyl ring or the isoxazole methyl groups, followed by a Suzuki-Miyaura coupling reaction with a suitable aryl or heteroaryl boronic acid. For instance, bromination of the benzoic acid ring would provide a handle for the introduction of a new aromatic system. The general conditions for such a reaction are outlined in the table below.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| Bromo-functionalized this compound derivative | Aryl/Heteroaryl boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Base (e.g., K₂CO₃, Cs₂CO₃) | Solvent (e.g., Toluene, Dioxane, DMF) | Aryl/Heteroaryl substituted this compound derivative |

An example of a similar transformation on a related isoxazole-containing scaffold involves the Suzuki coupling of 3-aryl-5-(bromomethyl)isoxazole with an arylboronic acid to yield 3,4-diaryl-5-aryloxymethyl isoxazole derivatives, demonstrating the feasibility of such C-C bond formations. rjpbcs.comsioc-journal.cn

Linker systems are frequently incorporated into molecules to connect different pharmacophores or to modulate properties such as solubility and bioavailability. Piperazine (B1678402) and alkyl chains are common examples of such linkers.

The carboxylic acid group of this compound is the most common site for the attachment of these linkers. This is typically achieved through amide bond formation, where the carboxylic acid is first activated (e.g., as an acid chloride or with a coupling agent like HATU or EDC) and then reacted with an amine, such as a monosubstituted piperazine.

A representative reaction is the synthesis of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates, where a carboxylic acid is coupled with a piperazine derivative. rsc.org This strategy can be directly applied to this compound to introduce a piperazine linker.

Alkyl chains can be introduced through various methods, including esterification of the carboxylic acid with a long-chain alcohol or through alkylation of other functional groups that may be present on the scaffold. For example, allylic-allylic alkylation has been demonstrated with 3,5-dimethyl-4-nitroisoxazole, showcasing a method for C-C bond formation to introduce alkyl chains. nih.govnih.govresearchgate.net

| Starting Material | Reagent | Linker Type | Reaction Type | Product |

| This compound | N-Boc-piperazine, EDC, HOBt | Piperazine | Amide coupling | N-Boc-piperazinyl-(4-(3,5-dimethylisoxazol-4-yl)phenyl)methanone |

| This compound | Long-chain alcohol, acid catalyst | Alkyl chain | Esterification | Alkyl 4-(3,5-dimethylisoxazol-4-yl)benzoate |

Oxygen-containing linkages, such as ethers and alcohols (methanols), can be introduced to alter the polarity and hydrogen bonding capabilities of the molecule.

An example of an ether linkage is found in the commercially available compound 4-((3,5-dimethylisoxazol-4-yl)methoxy)benzoic acid. sigmaaldrich.com This structure features a methylene (B1212753) ether linkage between the isoxazole and benzoic acid moieties, suggesting a synthetic route that could involve the Williamson ether synthesis. This would typically involve the reaction of a halomethyl-dimethylisoxazole with a hydroxybenzoic acid derivative, or vice versa, in the presence of a base.

Methanol derivatives, or secondary alcohols, can be synthesized by the reduction of a corresponding ketone. In a related 3,5-dimethyl-4-phenylisoxazole system, a ketone on the phenyl ring was reduced to a secondary alcohol using sodium borohydride (B1222165) (NaBH₄) in methanol. nih.gov This demonstrates a feasible route to introduce a hydroxyl group on a side chain attached to the phenyl ring of the parent compound.

| Precursor | Reagent(s) | Linkage/Functional Group | Product |

| 4-(Bromomethyl)-3,5-dimethylisoxazole and Methyl 4-hydroxybenzoate | Base (e.g., K₂CO₃) | Ether | Methyl 4-((3,5-dimethylisoxazol-4-yl)methoxy)benzoate |

| 4-(4-Acetyl-phenyl)-3,5-dimethylisoxazole | NaBH₄, Methanol | Methanol (secondary alcohol) | 4-(4-(1-Hydroxyethyl)phenyl)-3,5-dimethylisoxazole |

The introduction of sulfur-containing functional groups can significantly impact the biological activity and metabolic stability of a molecule. A direct example of a sulfur-containing derivative is ([(3,5-dimethylisoxazol-4-yl)methyl]thio)acetic acid. bldpharm.com This compound features a thioether linkage and a carboxylic acid, indicating a synthetic pathway likely involving the reaction of a halomethyl-dimethylisoxazole with a thiol, such as mercaptoacetic acid. This type of nucleophilic substitution reaction is a common method for forming thioether bonds.

Cyclization and Ring Formation Reactions for Novel Scaffolds

The this compound scaffold can be utilized as a starting material for the construction of more complex, polycyclic systems. These cyclization reactions often involve the carboxylic acid group and another functional group, either pre-existing or introduced onto the phenyl ring.

One such transformation is the formation of isobenzofuranones (phthalides). The cyclization of 2-acylbenzoic acids can lead to the formation of isobenzofuranone derivatives. mdpi.com By analogy, if an acyl group were introduced at the ortho position of the benzoic acid in the parent compound, intramolecular cyclization could be induced to form a novel fused ring system.

Another example is the synthesis of phthalazinone derivatives. In the development of BRD4 inhibitors, a 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one scaffold was synthesized. frontiersin.orgnih.gov This involved a multi-step synthesis starting from 3,5-dibromobenzaldehyde, which was coupled with a boronic ester to introduce the dimethylisoxazole moiety, followed by a series of transformations and a final cyclization with hydrazine (B178648) hydrate (B1144303) to form the phthalazinone ring. frontiersin.org This demonstrates how the isoxazole-phenyl unit can be a key component in the construction of complex heterocyclic systems.

Role as a Versatile Chemical Building Block

The diverse array of chemical transformations that can be performed on this compound underscores its importance as a versatile chemical building block. Its structural components—the carboxylic acid, the phenyl ring, and the dimethylisoxazole moiety—each provide opportunities for chemical modification.

The carboxylic acid serves as a convenient handle for amide bond formation, esterification, and reduction to an alcohol, allowing for the attachment of various side chains, linkers, and other functional groups. rsc.org The phenyl ring can be functionalized through electrophilic aromatic substitution or palladium-catalyzed cross-coupling reactions to introduce new aryl or heteroaryl substituents. beilstein-journals.org The methyl groups on the isoxazole ring also offer potential sites for functionalization, for example, through halogenation followed by nucleophilic substitution.

In medicinal chemistry, this scaffold has been utilized in the design of inhibitors for various biological targets. For instance, derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one have been synthesized and evaluated as potent inhibitors of bromodomain-containing protein 4 (BRD4), a target in cancer therapy. frontiersin.orgnih.gov The 3,5-dimethylisoxazole (B1293586) moiety itself has been identified as a novel acetyl-lysine bioisostere, capable of interacting with bromodomains. nih.gov This highlights the intrinsic value of the isoxazole core in molecular recognition.

The chemical tractability and the demonstrated biological relevance of its derivatives make this compound a valuable starting material for the synthesis of complex molecules and libraries of compounds for drug discovery and other applications.

Contribution to Compound Library Synthesis in Drug Discovery

The 3,5-dimethylisoxazole motif is a recognized bioisostere for amide bonds and can act as a hydrogen bond acceptor, making it an attractive feature in the design of enzyme inhibitors and receptor modulators. Consequently, this compound has been instrumental in the synthesis of focused compound libraries aimed at identifying and optimizing new drug candidates.

A notable application is in the development of inhibitors for Bromodomain and Extra-Terminal domain (BET) proteins, such as BRD4, which are considered promising targets for cancer therapy. Researchers have systematically synthesized large libraries of compounds incorporating the 3,5-dimethylisoxazol-4-yl core to explore the structure-activity relationships (SAR) and enhance the potency and selectivity of these inhibitors. For instance, one extensive study detailed the design and synthesis of 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one to evaluate their inhibitory activities against BRD4. frontiersin.org This systematic approach, starting from a common building block, is a hallmark of compound library synthesis in modern drug discovery.

The following interactive table showcases a representative set of functionalities that can be introduced to the this compound core to generate a diverse library of compounds.

| Starting Material | Reaction Type | Reagent | Resulting Functional Group | Potential Application |

| This compound | Amide Coupling | Primary/Secondary Amine | Amide | Introduction of diverse substituents for SAR studies |

| This compound | Esterification | Alcohol | Ester | Modification of physicochemical properties |

| This compound | Reduction | Reducing Agent (e.g., LiAlH4) | Benzyl (B1604629) Alcohol | Further functional group interconversion |

| 4-Bromo-3,5-dimethylisoxazole | Suzuki Coupling | Arylboronic Acid | Biaryl | Core structure modification |

Utilization in Multi-Step Organic Synthesis

Beyond its role in parallel synthesis for compound libraries, this compound and its derivatives are valuable intermediates in multi-step organic synthesis to create complex, biologically active molecules. The synthesis of potent BRD4 inhibitors serves as a prime example of its utility in this context.

In a typical multi-step sequence, the 3,5-dimethylisoxazole moiety is introduced early in the synthesis, and the benzoic acid functionality is then used for subsequent transformations to build the final, more intricate molecule. For example, the synthesis of advanced BRD4 inhibitors often involves the initial preparation of a key intermediate containing the 3,5-dimethylisoxazol-4-yl-phenyl core. This intermediate then undergoes a series of reactions, such as amide bond formation, cyclizations, and further functional group manipulations, to yield the final drug candidate.

The development of novel derivatives often involves a strategic, multi-step approach where the 3,5-dimethylisoxazole core is a foundational element. For instance, the synthesis of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine involves the initial sulfochlorination of 3,5-dimethylisoxazole, followed by reaction with cytisine (B100878) to yield the final product, demonstrating the utility of the isoxazole ring in constructing complex, modified natural products. nih.gov

The following table outlines a generalized multi-step synthesis where a derivative of this compound could be a key intermediate.

| Step | Reaction | Description | Intermediate/Product |

| 1 | Suzuki Coupling | Coupling of a 3,5-dimethylisoxazole boronic acid derivative with a substituted 4-bromobenzonitrile. | 4-(3,5-Dimethylisoxazol-4-yl)benzonitrile derivative |

| 2 | Nitrile Hydrolysis | Conversion of the nitrile group to a carboxylic acid. | This compound derivative |

| 3 | Amide Coupling | Reaction of the carboxylic acid with a complex amine to introduce a new pharmacophoric group. | Complex amide of this compound |

| 4 | Cyclization | Intramolecular reaction to form a heterocyclic ring system. | Final complex heterocyclic molecule |

Structure Activity Relationship Sar Investigations and Molecular Design Principles

Elucidation of Pharmacophoric Elements within the Chemical Structure

The 4-(3,5-dimethylisoxazol-4-yl)benzoic acid structure comprises three key pharmacophoric elements: the 3,5-dimethylisoxazole (B1293586) ring, the central phenyl ring, and the appended carboxylic acid group. Each plays a distinct role in molecular recognition and biological activity.

Notably, the 3,5-dimethylisoxazole moiety has been identified as a highly effective bioisostere of acetylated lysine (B10760008) (KAc). acs.org This mimicry allows it to occupy the well-defined KAc-binding pocket in bromodomains, a family of epigenetic reader proteins. acs.orgacs.org X-ray crystallography studies have confirmed this interaction, revealing that the nitrogen atom of the isoxazole (B147169) ring forms a crucial hydrogen bond with a conserved asparagine residue (N140 in BRD4) within the binding pocket. acs.orgnih.gov This hydrogen bond mimics the key interaction between the carbonyl oxygen of acetyl-lysine and the same asparagine residue, anchoring the molecule to the target protein. acs.org The two methyl groups at the 3- and 5-positions of the isoxazole ring engage in favorable hydrophobic interactions within the pocket.

The central phenyl ring acts as a scaffold, positioning the isoxazole and benzoic acid groups in a specific spatial orientation. It often inserts into a hydrophobic region of the target protein, such as the "WPF shelf" in bromodomains, which is formed by tryptophan, proline, and phenylalanine residues. nih.govsemanticscholar.org The benzoic acid moiety, or modifications thereof, typically extends towards the solvent-exposed region or interacts with residues lining the entrance of the binding pocket, influencing properties like selectivity and pharmacokinetics. semanticscholar.org

Systematic Modification and Structure-Function Correlations

Exploration of Substituent Effects on the Benzoic Acid and Isoxazole Rings (e.g., Steric and Electronic Factors)

Systematic modifications of the phenyl ring (to which the benzoic acid is attached) have been crucial in optimizing the potency and selectivity of this chemical class, particularly as bromodomain inhibitors. Studies have shown that both the electronic nature and the position of substituents significantly impact binding affinity. acs.orgnih.gov

For instance, in a series of 4-phenyl-3,5-dimethylisoxazole derivatives targeting the first bromodomain of BRD4 (BRD4(1)), various substituents were explored at the 3'- and 5'-positions of the phenyl ring. nih.gov The introduction of an ethoxy group at the 3'-position and a carboxylic acid at the 5'-position resulted in a compound with a marked increase in affinity for the CREBBP bromodomain over BET family bromodomains. nih.gov Further modifications, such as converting the carboxylic acid to an ethanol (B145695) group, maintained high affinity for BRD2(1) and BRD4(1). nih.gov

The following table summarizes the effects of substituents on the phenyl ring on the inhibitory activity against the BRD4(1) bromodomain, demonstrating the sensitivity of the scaffold to structural changes.

| Compound ID | Phenyl Ring Substituent(s) | Target | IC50 (µM) |

| 3a | 3'-acetyl | BRD4(1) | 12 |

| 3c | 3'-ethoxy | BRD4(1) | 4.8 |

| 4b | 3'-ethoxy, 5'-carboxylic acid | BRD4(1) | >50 |

| 4d | 3'-ethoxy, 5'-(1-hydroxyethyl) | BRD4(1) | <5 |

| Data sourced from Hewings et al. (2011). nih.gov |

These findings highlight that steric and electronic factors are key. Electron-donating groups, such as an ethoxy group, can be favorable. nih.gov However, the introduction of a charged group like a carboxylate can drastically alter selectivity, potentially by forming new interactions or through unfavorable desolvation effects. nih.gov General SAR studies on benzoic acid derivatives have also shown that electron-withdrawing or electron-donating substituents can modulate activity depending on the specific biological target and binding mode. pharmacy180.com

Impact of Linker Length, Rigidity, and Conformation

In the parent compound, the benzoic acid and isoxazole rings are directly connected via a phenyl ring. However, in many analogues, the benzoic acid is replaced by other functional groups connected by linkers to explore different regions of the target binding site. For example, in a series of potent BRD4 inhibitors, the benzoic acid was replaced by a phthalazin-1(2H)-one moiety connected via a benzyl (B1604629) linker. nih.gov

While direct SAR studies on linker length and rigidity for the specific this compound scaffold are not extensively detailed, general principles of medicinal chemistry apply. The introduction of a linker can:

Alter Potency: By changing the distance between key pharmacophoric elements, a linker can optimize interactions with the target protein.

Modify Conformation: A flexible linker allows the molecule to adopt multiple conformations, one of which may be optimal for binding. Conversely, a rigid linker can lock the molecule into a specific, bioactive conformation, which can enhance potency and selectivity but requires precise design.

Influence Physicochemical Properties: Linker modifications can impact solubility, membrane permeability, and metabolic stability.

In the design of bivalent inhibitors targeting proteins with two adjacent bromodomains (BD1 and BD2), such as BRD4, the linker plays a critical role. nih.gov A series of 3,5-dimethylisoxazole derivative dimers were synthesized where two monomeric units were joined by linkers of varying lengths. The results showed that the linker length was crucial for achieving simultaneous binding to both bromodomains, leading to a significant enhancement in protein binding potency and cellular activity compared to the monomeric precursor. nih.gov

Investigation of Isoxazole Moiety Mimicry in Biological Recognition

The isoxazole ring is a versatile heterocycle in medicinal chemistry, often employed as a bioisostere for other functional groups to improve pharmacological profiles. acs.orgnih.gov A prominent example for this scaffold is the role of the 3,5-dimethylisoxazole moiety as a potent and effective mimic of acetyl-lysine. acs.org This mimicry is central to its ability to inhibit bromodomains, which are natural "readers" of the acetyl-lysine epigenetic mark. acs.orgacs.org The isoxazole nitrogen acts as a hydrogen bond acceptor, while the rest of the ring and its methyl substituents provide the necessary steric and electronic features to fit snugly into the acetyl-lysine binding pocket. nih.gov

The concept of bioisosteric replacement extends to the isoxazole ring itself. unimore.it Other five-membered heterocycles can be used to replace the isoxazole to probe the importance of the heteroatoms and their positions or to modulate physicochemical properties. For instance, in the development of inhibitors for protein kinase CK2, a related scaffold, 4-(thiazol-5-yl)benzoic acid, demonstrated potent activity. dundee.ac.uk In this case, a thiazole (B1198619) ring serves a similar function to the isoxazole, acting as a rigid core to orient the key interacting groups. The successful substitution of an isoxazole with a thiazole or other heterocycles like triazoles or oxadiazoles (B1248032) is highly context-dependent, relying on the specific interactions within the target's binding site. drughunter.com

Design of Conformationally Constrained Analogues and Isosteres

Introducing conformational constraints into a flexible molecule is a powerful strategy in drug design to lock the molecule into its bioactive conformation. This can lead to increased potency, enhanced selectivity, and improved metabolic stability by reducing the entropic penalty of binding. nih.gov

For the 4-(3,5-dimethylisoxazol-4-yl)phenyl scaffold, conformational freedom primarily exists in the rotation around the single bond connecting the isoxazole and phenyl rings. While specific examples of rigid, cyclized analogues of the parent benzoic acid compound are not prominent in the reviewed literature, the principle has been applied to related systems. For instance, in the design of inhibitors for neuronal Na+ channels, flexible N,N'-diarylguanidine templates were locked into rigid conformations using cyclization strategies, resulting in "lockamers" with significantly increased potency. nih.gov

Applying this principle to the isoxazole-benzoic acid scaffold could involve:

Bridging the Rings: Introducing an atomic bridge (e.g., -CH2-, -O-) between the isoxazole and phenyl rings to create a fused, rigid tricyclic system.

Introducing Bulky Substituents: Placing bulky groups at positions ortho to the inter-ring bond can restrict rotation and favor a particular conformation.

Such strategies would fix the dihedral angle between the two aromatic rings, which could optimize the presentation of the pharmacophoric elements to the biological target.

Rational Design Approaches for Modulating Biological Target Interactions

The development of potent and selective inhibitors based on the this compound scaffold has been heavily reliant on rational, structure-based design approaches. acs.orgsemanticscholar.org

A key strategy involves structure-guided optimization . This process begins with a lead compound, often identified through screening. X-ray crystallography is then used to determine the binding mode of the lead compound within the target protein. acs.orgsemanticscholar.org This structural information reveals key interactions, such as the hydrogen bond between the isoxazole and the conserved asparagine in bromodomains, and highlights opportunities for modification. semanticscholar.org For example, observing that a substituent is directed towards a specific channel or pocket in the protein allows for the rational design of new analogues with modified groups to better occupy that space and form additional favorable interactions. semanticscholar.org

Computational modeling is another cornerstone of the rational design process. Molecular docking can be used to predict the binding modes of virtual libraries of designed compounds, helping to prioritize which analogues to synthesize. acs.org This approach saves significant time and resources. Docking studies can rationalize the observed SAR, for instance, by showing how a larger substituent might push the isoxazole core deeper into its binding pocket, thereby enhancing interactions and potency. acs.org Furthermore, 3D structure-based pharmacophore models can be developed from known ligand-protein complexes to screen for novel compounds with the potential to bind the target. nih.gov

These rational approaches have enabled the evolution of early, low-micromolar hits into highly potent inhibitors with nanomolar affinity and desirable selectivity profiles for targets such as the BET family of bromodomains. acs.org

Identification of Attachment Sites for Chemical Probes

The strategic attachment of chemical probes to a core molecule like this compound is essential for elucidating its mechanism of action, identifying its biological targets, and understanding its distribution within biological systems. The identification of suitable attachment points relies on a thorough understanding of the molecule's structure-activity relationship (SAR), ensuring that the addition of a linker and a probe moiety does not abrogate its biological activity. Research into this and structurally related scaffolds has highlighted several key positions amenable to modification.

The primary regions on the this compound scaffold that have been identified as potential attachment sites for chemical probes are the benzoic acid moiety and the central phenyl ring . Conversely, the 3,5-dimethylisoxazole ring is consistently identified as the critical pharmacophore responsible for target engagement and is therefore generally considered unsuitable for modification.

The Benzoic Acid Moiety:

The carboxylic acid group is a highly versatile and frequently exploited attachment point for chemical probes. Its chemical reactivity allows for straightforward derivatization into amides or esters, providing a stable linkage to various reporter tags (e.g., fluorophores, biotin) or affinity matrices.

Rationale for Modification: SAR studies on analogous inhibitor scaffolds, such as 4-(thiazol-5-yl)benzoic acid derivatives, have demonstrated that modifications at the carboxylic acid position are well-tolerated. nih.gov For instance, introducing a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent inhibitory activities against protein kinase CK2. nih.gov This indicates that the region around the carboxylic acid is solvent-exposed and not deeply involved in the critical binding interactions, making it an ideal location for attaching larger probe structures.

The Phenyl Ring:

The central phenyl ring serves as a scaffold, connecting the 3,5-dimethylisoxazole "warhead" to the benzoic acid group. Positions on this ring that are not essential for maintaining the correct orientation of the pharmacophore can be used as attachment points.

Rationale for Modification: Research on 4-phenyl-3,5-dimethylisoxazoles as bromodomain ligands has shown that substitutions on the phenyl ring can be made without losing affinity. nih.gov For example, the synthesis of 3-(3,5-Dimethylisoxazol-4-yl)-5-ethoxybenzoic acid demonstrates that the addition of an ethoxy group on the phenyl ring is compatible with biological activity. nih.gov Such positions can be exploited to attach linkers for probes. Molecular docking and X-ray crystallography studies have confirmed that the 3,5-dimethylisoxazole moiety binds within the target's acetyl-lysine binding pocket, while the substituted phenyl ring extends towards the solvent-accessible region, making it a viable site for probe conjugation. nih.govfrontiersin.org

The 3,5-Dimethylisoxazole Moiety (Not Suitable for Modification):

This heterocyclic ring is consistently identified as the key structural element responsible for the biological activity of this class of compounds, particularly in its role as an acetyl-lysine mimetic for bromodomain inhibition. nih.gov

Rationale for Preservation: X-ray crystallography has revealed that the 3,5-dimethylisoxazole group fits snugly into the binding pocket of target proteins like BRD4. nih.gov Specifically, the isoxazole oxygen atom often forms a crucial hydrogen bond with a conserved asparagine residue (N140 in BRD4), while a structured water molecule mediates an interaction between the isoxazole nitrogen and a conserved tyrosine (Y97 in BRD4). nih.gov Any modification to this ring or its methyl groups would likely disrupt these critical interactions, leading to a significant loss of potency. Therefore, this part of the molecule should be preserved during the design of chemical probes.

The table below summarizes the key compounds and derivatives that have informed the identification of probe attachment sites.

| Compound Name | Modification Site | Implication for Probe Attachment |

| This compound | Parent Compound | The foundational scaffold for derivatization. |

| 3-(3,5-Dimethylisoxazol-4-yl)-5-ethoxybenzoic acid | Phenyl Ring (addition of an ethoxy group) | Demonstrates that the phenyl ring is a viable position for substitution without loss of activity, suitable for linker attachment. nih.gov |

| 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives | Benzoic acid portion extensively modified | Shows that significant structural changes distant from the dimethylisoxazole ring are tolerated, supporting this area for probes. frontiersin.orgnih.gov |

| (RS)-1-(3-(3,5-Dimethylisoxazol-4-yl)-5-ethoxyphenyl)ethanol | Carboxylic Acid (reduced to an alcohol) | Confirms that the carboxylic acid functional group can be chemically transformed, making it a versatile handle for probe synthesis. nih.gov |

Biological Target Engagement and Mechanistic Studies

Bromodomain (BRD) Family Protein Modulation

The 4-(3,5-dimethylisoxazol-4-yl)benzoic acid scaffold has been identified as a crucial pharmacophore for targeting bromodomains, which are epigenetic "reader" proteins that recognize acetylated lysine (B10760008) residues on histones and other proteins. This recognition is a key step in the regulation of gene transcription.

Compounds featuring the 3,5-dimethylisoxazole (B1293586) core are recognized as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT. nih.gov These proteins play a critical role in transcriptional activation, and their inhibition is a therapeutic strategy in oncology and inflammatory diseases. researchgate.net The 3,5-dimethylisoxazole moiety is particularly effective as a structural mimic of acetylated lysine, allowing it to competitively block the natural protein-protein interactions that drive disease-related gene expression. researchgate.net

Structure-guided optimization of this chemical class has led to the development of highly potent inhibitors of BRD4. nih.govpdbj.org Research has demonstrated that derivatives built upon this scaffold can achieve significant inhibitory activity against the first bromodomain of BRD4 (BRD4(1)). nih.govacs.org The potency of these derivatives underscores the effectiveness of the this compound core in engaging the BET family of bromodomains. For instance, various analogs have demonstrated inhibitory concentrations ranging from the low micromolar to the low nanomolar range, highlighting the tractability of this scaffold for developing powerful BRD4 inhibitors. nih.govmedchemexpress.cn

| Compound Derivative | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 3 | BRD4(1) | 4800 | acs.org |

| Compound 11h | BRD4(1) | 27.0 | nih.gov |

| Compound 39 | BRD4(BD1) | 3.0 | medchemexpress.cn |

The high affinity of this compound derivatives for BRD4 is a result of specific and well-defined molecular interactions within the acetyl-lysine binding pocket. X-ray crystallography studies of closely related analogs have provided a clear picture of this binding mode. nih.govnih.gov

A critical interaction for ligand binding and orientation is the formation of a hydrogen bond network with conserved residues in the BRD4 binding pocket. nih.gov The isoxazole (B147169) oxygen atom of the ligand acts as a hydrogen bond acceptor, interacting with the side chain amine of a conserved asparagine residue (Asn140). nih.gov This interaction is fundamental as it anchors the acetyl-lysine mimic within the pocket. Furthermore, the isoxazole nitrogen atom engages in a water-mediated hydrogen bond with the phenolic group of a key tyrosine residue (Tyr97), further stabilizing the ligand-protein complex. nih.gov

The foundational mechanism of action for this compound class is its ability to act as a bioisostere, or a structural and functional mimic, of the endogenous acetylated lysine (KAc) side chain. nih.gov The 3,5-dimethylisoxazole moiety effectively reproduces the key chemical features of acetyl-lysine, allowing it to occupy the KAc-binding pocket and competitively inhibit the interaction between BRD4 and acetylated histone tails. nih.govnih.gov This molecular mimicry is the basis for its function as a BET bromodomain inhibitor. researchgate.net

Detailed Analysis of Ligand-BRD4 Binding Interactions

Histone Deacetylase (HDAC) Enzyme Inhibition

Histone Deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, generally leading to chromatin compaction and transcriptional repression. While the broader class of benzoic acid derivatives has been investigated for potential HDAC inhibitory activity, with some compounds like 3,4-dihydroxybenzoic acid (DHBA) showing activity, specific data detailing the inhibitory effects of this compound against HDAC enzymes are not prominent in the reviewed scientific literature. nih.govresearchgate.net Therefore, its primary characterized activity remains its engagement with bromodomain proteins rather than HDACs.

Compound Names

| Compound Name |

|---|

| This compound |

| 3,4-dihydroxybenzoic acid (DHBA) |

Inhibition Profiles against Specific HDAC Isoforms (e.g., HDAC-1, HDAC-2, Class I)

There is no specific data in the reviewed scientific literature detailing the inhibitory activity of this compound against individual Histone Deacetylase (HDAC) isoforms such as HDAC1, HDAC2, or other Class I HDACs. The compound has been synthesized as a chemical precursor for developing hybrid molecules intended as epigenetic modifiers, including scaffolds known to inhibit HDACs. nih.gov However, the direct inhibitory potency and selectivity profile of this compound itself have not been reported.

HDACs are a class of enzymes crucial for epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins, leading to a more condensed chromatin structure and transcriptional repression. nih.gov The development of HDAC inhibitors is a significant area of cancer research, with some benzoic acid derivatives showing activity. nih.govresearchgate.net For instance, 3,4-dihydroxybenzoic acid (DHBA) has been identified as an HDAC inhibitor that can retard cancer cell growth. nih.gov However, such activity has not been documented for this compound.

Contribution to Epigenetic Regulatory Pathways

While direct studies on the effect of this compound on epigenetic pathways are not available, the core "3,5-dimethylisoxazole" moiety of the molecule has been identified as a significant player in epigenetic interactions. Research has established this chemical group as a novel bioisostere of acetyl-lysine. nih.gov

Acetyl-lysine is a key post-translational modification on histone tails that is "read" by proteins containing a bromodomain, initiating downstream events like gene transcription. nih.gov The 3,5-dimethylisoxazole group can mimic acetyl-lysine and act as a competitive ligand for these bromodomains. Specifically, various 4-substituted 3,5-dimethylisoxazoles have been shown to displace acetylated histone-mimicking peptides from the bromodomains of the Bromodomain and Extra-Terminal domain (BET) family of proteins, such as BRD2 and BRD4. nih.gov By acting as a ligand for these epigenetic reader domains, the 3,5-dimethylisoxazole fragment suggests a potential mechanism through which its parent compounds could contribute to the modulation of epigenetic regulatory pathways, distinct from direct HDAC enzyme inhibition.

Other Identified Molecular Targets and Biological Processes

Poly (ADP-ribose) Polymerase 1 (PARP1) Modulation

No studies were found that link this compound to the modulation of Poly (ADP-ribose) Polymerase 1 (PARP1). PARP inhibitors are a class of targeted cancer therapies, with research focused on developing compounds with high potency and selectivity for PARP1 over other PARP family members. nih.gov The chemical structures of known PARP1 inhibitors are distinct and structurally unrelated to this compound. nih.gov

Microbial Dihydropteroate Synthase (DHPS) Inhibition

Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of many microorganisms, including bacteria. ontosight.aipatsnap.com This pathway is essential for the production of nucleotides and amino acids, which are vital for DNA synthesis and cellular replication. patsnap.com Consequently, the inhibition of DHPS presents an effective mechanism for antimicrobial agents. The primary mode of action for sulfonamide antibiotics is the competitive inhibition of DHPS, where they act as structural analogs of the enzyme's natural substrate, para-aminobenzoic acid (pABA). ontosight.aipatsnap.com

While direct studies on this compound as a DHPS inhibitor are not extensively documented, its structural components suggest a potential for such activity. The benzoic acid portion of the molecule is structurally similar to pABA. Furthermore, the isoxazole ring is a key feature in established antimicrobial agents. For instance, Sulfisoxazole, a well-known sulfonamide antibiotic, contains a 3,4-dimethylisoxazole core and functions as a competitive inhibitor of DHPS. drugbank.commcmaster.caresearchgate.net This structural precedent suggests that this compound could potentially interact with the pABA binding site on the DHPS enzyme, thereby disrupting the microbial folate synthesis pathway.

Influence on Cellular Gene Expression Patterns (e.g., Bcl-2, Bax, p21WAF-1)

The regulation of apoptosis (programmed cell death) and the cell cycle are fundamental processes that are often dysregulated in cancer. Key proteins involved in these pathways include the anti-apoptotic protein Bcl-2, the pro-apoptotic protein Bax, and the cell cycle inhibitor p21WAF-1. nih.govnih.gov A high ratio of Bax to Bcl-2 is generally associated with the induction of apoptosis. nih.gov The p21WAF-1 protein can halt the cell cycle, providing time for DNA repair or, if the damage is too severe, triggering apoptosis. nih.gov

Specific research detailing the effects of this compound on the expression of these particular genes is limited. However, studies on structurally related isoxazole derivatives have demonstrated significant pro-apoptotic activity in various cancer cell lines. nih.govnih.gov For example, a series of novel 3,5-dimethylisoxazole derivative dimers were found to modulate apoptosis through intrinsic pathways in colorectal cancer cells. nih.gov The induction of apoptosis by these related compounds strongly implies an underlying influence on the expression levels of key regulatory genes. It is plausible that such pro-apoptotic activity is mediated by upregulating the expression of Bax and downregulating Bcl-2, thereby shifting the cellular balance toward cell death.

Interaction with Protein Kinase CK2 (observed for structurally related compounds)

Protein kinase CK2 (formerly Casein Kinase 2) is a serine/threonine-specific protein kinase that is involved in a multitude of cellular processes, including cell growth, proliferation, and suppression of apoptosis. medchem.org.uamdpi.com Its activity is often elevated in cancer cells, making it an attractive target for the development of anticancer therapeutics. medchem.org.uasemanticscholar.org

The development of CK2 inhibitors has explored a variety of chemical scaffolds. While this compound has not been singled out as a potent CK2 inhibitor, its isoxazole core is a heterocyclic motif that features in the design of various kinase inhibitors. Research has demonstrated that isoxazole-based compounds can serve as potent inhibitors of protein kinases, such as CK1δ. nih.gov Additionally, other related five-membered heterocyclic compounds, including 1,3-thiazole derivatives, have been identified as effective inhibitors of CK2. nih.gov This suggests that the isoxazole scaffold has the potential to be adapted for interaction with the ATP-binding site of kinases like CK2, although specific affinity and selectivity would depend on the complete molecular structure.

Investigation of General Enzyme and Receptor Binding Potential

Beyond the aforementioned targets, the structural motifs within this compound and its derivatives have been shown to engage with other significant biological targets, most notably bromodomains. Bromodomains are epigenetic "reader" proteins that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. The 3,5-dimethylisoxazole moiety has been identified as a highly effective bioisostere, or mimic, of acetylated lysine. nih.gov

This mimicry allows 3,5-dimethylisoxazole-containing compounds to bind within the acetyl-lysine binding pocket of bromodomains, particularly those of the Bromodomain and Extra-Terminal Domain (BET) family, such as BRD4. nih.gov This interaction competitively inhibits the binding of the bromodomain to its natural histone targets, thereby modulating gene expression. This activity has made bromodomain inhibitors a promising class of therapeutics for cancer and inflammatory diseases. The binding affinity of several 3,5-dimethylisoxazole derivatives to bromodomains has been quantified, demonstrating potent inhibition.

| Compound/Derivative | Target | Binding/Inhibitory Activity (IC50/Kd) |

|---|---|---|

| 3,5-dimethylisoxazole derivative dimer (Compound 22) | BRD4 | IC50 = 162 nM (in HCT116 cells) |

| (4S)-7-(3,5-Dimethylisoxazol-4-yl)-N-methyl-4-pyridin-2-yl-4,5-dihydroimidazo[1,5,4-de] drugbank.comnih.govbenzoxazine-2-carboxamide | BRD4 (BD2 domain) | IC50 < 100 nM |

| General 4-phenyl-3,5-dimethylisoxazole derivative | BRD4(1) | IC50 = 4.8 µM |

Anti-proliferative Cellular Activity Profile

Consistent with the engagement of targets like bromodomains, which regulate cancer-relevant genes, derivatives of this compound have demonstrated significant anti-proliferative activity against various cancer cell lines.

A notable study focused on the design of 3,5-dimethylisoxazole derivative dimers as bivalent BRD4 inhibitors. One of the lead compounds from this study exhibited potent anti-proliferative effects on human colorectal cancer cells. nih.gov Furthermore, broader studies on various synthetic isoxazole derivatives have confirmed their ability to inhibit the growth of and induce apoptosis in human erythroleukemic and glioblastoma cell lines, indicating a wide-ranging potential for anti-cancer applications. nih.govnih.gov

| Compound/Derivative | Cell Line | Anti-proliferative Activity (IC50) |

|---|---|---|

| 3,5-dimethylisoxazole derivative dimer (Compound 22) | HCT116 (Colorectal Cancer) | 162 nM |

| Isoxazole derivative (Compound 1) | K562 (Leukemia) | 71.57 nM |

| Isoxazole derivative (Compound 2) | K562 (Leukemia) | 18.01 nM |

| Isoxazole derivative (Compound 3) | K562 (Leukemia) | 44.25 nM |

Computational Chemistry and Advanced Structural Characterization

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. rjptonline.org These studies are crucial in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action.

Molecular docking simulations are widely employed to predict the preferred orientation and interaction of 4-(3,5-dimethylisoxazol-4-yl)benzoic acid derivatives within the binding site of a target protein. nih.gov For instance, derivatives of 3,5-dimethylisoxazole (B1293586) have been studied as potent inhibitors of the bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, which is a key target in cancer therapy. semanticscholar.org

Docking studies reveal that the 3,5-dimethylisoxazole moiety typically occupies the acetylated lysine (B10760008) (KAc) binding pocket of the bromodomain. semanticscholar.org The benzoic acid portion, or a related phenyl group, often resides on a hydrophobic shelf known as the WPF shelf, named for a conserved tryptophan-proline-phenylalanine motif. semanticscholar.org The binding is further stabilized by specific interactions, such as hydrogen bonds between the ligand and amino acid residues or conserved water molecules within the binding site. semanticscholar.org

The binding affinity, often quantified by the half-maximal inhibitory concentration (IC50), is a critical parameter. For example, a closely related dihydroquinazolinone derivative incorporating the 6-(3,5-dimethylisoxazol-4-yl) moiety demonstrated potent BRD4 inhibitory activity with IC50 values in the nanomolar range. Such data from docking and in vitro assays are crucial for establishing a structure-activity relationship (SAR), which guides the design of more potent inhibitors. nih.gov

| Derivative Type | Target Protein | Predicted Binding Interactions | Affinity (IC50) |

| 3,5-Dimethylisoxazole | BRD4(1) | Isoxazole (B147169) in KAc pocket, phenyl on WPF shelf, H-bond with conserved water | Varies (nM to µM range) |

| 4-(Thiazol-5-yl)benzoic acid | CK2 | Interaction with kinase active site | 0.014-0.017 µM (CK2α) |

Understanding the three-dimensional structure (conformation) of a ligand when bound to its target is essential for rational drug design. X-ray crystallography provides experimental validation of the conformations predicted by modeling studies. Crystal structures of 3,5-dimethylisoxazole derivatives in complex with BRD4(1) have confirmed the binding mode predicted by docking. semanticscholar.org

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations offer a deeper understanding of the electronic structure and properties of a molecule, complementing the classical mechanics-based approaches of molecular modeling.

Density Functional Theory (DFT) is a robust QM method used to determine the optimized geometry and electronic properties of molecules. researchgate.net For compounds like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G, can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net This "revamped" geometric structure provides the lowest energy conformer in the gas phase, which serves as a foundational model for further studies, including docking. researchgate.netresearchgate.net Beyond geometry, DFT is used to calculate various quantum chemical parameters that describe the electronic nature of the molecule. researchgate.net

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to study the excited states of molecules and predict their spectroscopic properties, such as UV-visible absorption spectra. nih.gov For benzoic acid derivatives, TDDFT has been successfully used to calculate photoexcitations. nih.gov Studies comparing various exchange-correlation functionals have found that range-separated functionals like CAM-B3LYP provide excellent agreement with experimental UV spectra. nih.gov This computational approach allows for the analysis of electronic transitions, such as π → π* and n → π* transitions, which are responsible for the molecule's absorption of light.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). nih.gov The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are critical indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govnih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity and potential biological activity. nih.govnih.gov The distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack, respectively. nih.gov For aromatic and heterocyclic compounds, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. This analysis helps in understanding charge transfer interactions within the molecule and with its biological target. researchgate.netejosat.com.tr

| Quantum Mechanical Parameter | Description | Significance for this compound |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | A smaller gap suggests higher chemical reactivity and polarizability. nih.gov |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Indicates the escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ² / 2η | Measures the propensity to accept electrons. |

In Silico Prediction of Drug-like Molecular Attributes (e.g., ADMET properties, Lipophilicity)

The computational evaluation of a compound's drug-like properties is a critical step in modern medicinal chemistry, allowing for the early prediction of its pharmacokinetic and safety profiles. These in silico methods assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) characteristics of a molecule, providing valuable insights before extensive laboratory synthesis and testing are undertaken.

For this compound, computational models can predict several key molecular attributes. Lipophilicity, a crucial factor influencing a drug's absorption and distribution, is commonly expressed as the logarithm of the octanol-water partition coefficient (logP). A predicted value for this compound is available in public databases.

Lipophilicity Prediction: The predicted partition coefficient (XlogP) for this compound is 2.3, suggesting a moderate degree of lipophilicity. uni.lu This value indicates that the molecule possesses a balance of hydrophilic and hydrophobic characteristics, which is often favorable for oral bioavailability.

| Parameter | Predicted Value | Significance |

|---|---|---|

| XlogP | 2.3 | Indicates moderate lipophilicity, influencing absorption and distribution. |

Absorption: Predictions for human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) to estimate oral bioavailability.

Distribution: Calculation of blood-brain barrier (BBB) penetration and plasma protein binding (PPB) to understand the compound's movement throughout the body.

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4), which are crucial for drug metabolism and potential drug-drug interactions.

Excretion: Estimation of properties like total clearance and half-life.

Toxicity: Screening for potential toxicities, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

These computational predictions serve as a valuable guide for prioritizing and modifying chemical structures to enhance their drug-like properties.

X-ray Crystallography and Solid-State Structural Analysis

The definitive three-dimensional arrangement of atoms and molecules in the solid state is determined through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal lattice.

Despite a thorough review of publicly accessible crystallographic databases, no experimental single-crystal X-ray structure for the specific compound this compound has been deposited or published to date. While crystal structures for more complex derivatives containing the 4-(3,5-dimethylisoxazol-4-yl)phenyl moiety exist, an analysis of the parent compound itself is not possible without this foundational experimental data.

Information regarding the specific molecular conformation (the spatial arrangement of atoms) and the crystal packing (the arrangement of molecules relative to each other in the crystal) for this compound is unavailable due to the absence of a solved crystal structure.

A detailed characterization of the specific intermolecular interactions, such as the hydrogen bonding patterns involving the carboxylic acid group or potential pi-pi stacking between the aromatic rings, cannot be performed for this compound without experimental crystallographic data.

The analysis of key dihedral angles, particularly the torsion angle between the plane of the benzoic acid ring and the plane of the dimethylisoxazole ring, is contingent upon having an experimentally determined crystal structure. Consequently, a quantitative discussion of structural distortions or planarity for this compound in the solid state cannot be provided.

Analytical and Biochemical Research Methodologies

Spectroscopic Techniques for Chemical Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms. While specific experimental data for this compound is not widely available in published literature, the expected chemical shifts can be predicted based on the analysis of similar chemical structures.

For ¹H NMR, the spectrum would be expected to show distinct signals corresponding to the aromatic protons on the benzoic acid ring, the two methyl groups on the isoxazole (B147169) ring, and the acidic proton of the carboxyl group. The aromatic protons would likely appear as doublets in the downfield region (typically δ 7.0-8.5 ppm) due to their coupling with adjacent protons. The methyl groups would present as sharp singlets in the upfield region (around δ 2.0-2.5 ppm). The carboxylic acid proton is often a broad singlet and can appear over a wide chemical shift range (δ 10-13 ppm), and its observation can be dependent on the solvent used.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule would give rise to a separate signal. The spectrum would feature signals for the carboxyl carbon, the aromatic carbons, the carbons of the isoxazole ring, and the methyl group carbons. The carboxyl carbon is characteristically found far downfield (δ 160-180 ppm). The aromatic and isoxazole ring carbons would resonate in the δ 110-160 ppm range, with the quaternary carbons showing different intensities compared to the protonated carbons. The methyl carbons would be observed in the upfield region of the spectrum (δ 10-20 ppm).

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 165 - 175 |

| Aromatic C-H (ortho to -COOH) | ~8.1 (d) | ~130 |

| Aromatic C-H (meta to -COOH) | ~7.5 (d) | ~129 |

| Aromatic C (ipso to -COOH) | - | ~132 |

| Aromatic C (ipso to isoxazole) | - | ~138 |

| Isoxazole C (C3-CH₃) | - | ~160 |

| Isoxazole C (C4) | - | ~115 |

| Isoxazole C (C5-CH₃) | - | ~168 |

| Methyl (-CH₃) | ~2.3 (s) | ~11 |

| Methyl (-CH₃) | ~2.1 (s) | ~10 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), MS provides a precise molecular weight.

For this compound (C₁₂H₁₁NO₃), the exact mass is 217.0739 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this mass with a high degree of accuracy. In a typical mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be observed. Predicted mass spectrometry data indicates expected adducts that can be observed. rsc.org

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 218.0812 |

| [M+Na]⁺ | 240.0631 |

| [M-H]⁻ | 216.0666 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency, providing a unique spectral fingerprint.

The IR spectrum of this compound is expected to show several key absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching of the carboxylic acid group, which is often superimposed on the C-H stretching bands. A strong, sharp absorption peak around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-N and C=N stretching vibrations of the isoxazole ring would also be present in the fingerprint region of the spectrum.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration |

|---|---|---|

| Carboxylic Acid (O-H) | 2500 - 3300 (broad) | Stretching |

| Carboxylic Acid (C=O) | 1700 - 1725 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| Alkyl C-H | 2850 - 2960 | Stretching |

| Isoxazole Ring (C=N) | 1580 - 1650 | Stretching |

Chromatographic Separation and Monitoring Techniques

Chromatographic techniques are essential for the separation, identification, and purification of this compound, as well as for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC) for Reaction Progression

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate (typically coated with silica (B1680970) gel) and developing it in a suitable solvent system, the starting materials, intermediates, and products can be separated based on their polarity.

For a reaction producing this compound, TLC can be used to determine when the starting materials have been consumed and the product has formed. A suitable mobile phase would typically be a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). The ratio of these solvents would be adjusted to achieve good separation of the spots on the TLC plate. The spots can be visualized under UV light (due to the aromatic nature of the compound) or by using a staining agent. The retention factor (Rf) value for the product would be compared to that of the starting materials to track the reaction's progress.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is particularly useful for assessing the purity of a synthesized compound.

A reverse-phase HPLC method would be suitable for analyzing this compound. In this method, a non-polar stationary phase (such as a C18 column) is used with a polar mobile phase. A typical mobile phase could be a gradient mixture of water (often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The compound would be detected as it elutes from the column using a UV detector, likely set at a wavelength where the aromatic system has strong absorbance. The purity of the sample is determined by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram.

In Vitro Biochemical and Cellular Assay Systems

The in vitro evaluation of "this compound" and its analogs involves a variety of biochemical and cellular assays to elucidate their mechanism of action, target engagement, and cellular effects. These methodologies are crucial in the early stages of drug discovery and development.

Enzymatic Inhibition Assays for Target Activity Profiling

Enzymatic inhibition assays are fundamental in determining the potency and selectivity of a compound against its biological targets. For compounds structurally related to "this compound," these assays have been pivotal in identifying their potential as inhibitors of specific enzyme families.

One notable example involves the investigation of 3,5-dimethylisoxazole (B1293586) derivatives as mimics of acetyl-lysine, targeting bromodomains, which are readers of histone acetylation. nih.gov These proteins are not enzymes in the classical sense but are key players in epigenetic regulation. Inhibition of the interaction between bromodomains and acetylated histones is a validated therapeutic strategy in oncology and inflammation. In such assays, the ability of a compound to displace a fluorescently labeled acetylated histone peptide from the bromodomain binding pocket is measured. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays. For instance, a derivative of 3,5-dimethylisoxazole, (RS)-1-(3-(3,5-Dimethylisoxazol-4-yl)-5-ethoxyphenyl)ethanol, demonstrated significant inhibitory activity against the bromodomain-containing proteins BRD2(1) and BRD4(1) with IC50 values below 5 µM. nih.gov

Furthermore, analogs such as 4-(thiazol-5-yl)benzoic acid derivatives have been identified as potent inhibitors of protein kinase CK2, an enzyme implicated in various cancers. nih.gov In these studies, kinase activity is typically measured by quantifying the transfer of a phosphate (B84403) group from ATP to a substrate peptide. The IC50 values for these compounds against CK2α and CK2α' were in the nanomolar range, highlighting the potential for this chemical scaffold to target protein kinases. nih.gov

Below is a table summarizing the inhibitory activities of compounds structurally related to "this compound" against their respective targets.

| Compound Class | Target | Assay Principle | Key Findings (IC50) |

| 3,5-Dimethylisoxazole Derivatives | Bromodomains (BRD2(1), BRD4(1)) | Peptide Displacement | <5 µM |

| 4-(Thiazol-5-yl)benzoic Acid Analogs | Protein Kinase CK2α | Kinase Activity | 0.014-0.017 µM |

| 4-(Thiazol-5-yl)benzoic Acid Analogs | Protein Kinase CK2α' | Kinase Activity | 0.0046-0.010 µM |

Cellular Gene Expression Analysis (e.g., RT-PCR)

For a compound like "this compound," which may target epigenetic regulators like bromodomains, reverse transcription-polymerase chain reaction (RT-PCR) would be a highly relevant technique. By inhibiting the "reading" of acetylated histones, such a compound could alter the transcription of specific genes. A typical RT-PCR experiment would involve treating cultured cells with the compound and then isolating the total RNA. This RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as a template for PCR amplification using gene-specific primers. The levels of the amplified gene products can be quantified and compared to untreated cells to determine the effect of the compound on gene expression. Genes known to be regulated by bromodomain-containing proteins, such as c-Myc, would be primary candidates for such an analysis.

Ligand Binding and Interaction Studies (e.g., Fluorescence Polarization Assays)

Fluorescence polarization (FP) is a powerful biophysical technique used to study the binding of a small molecule to a larger protein in real-time and in solution. bmglabtech.com This method is particularly useful for quantifying the affinity of a ligand for its target, expressed as the dissociation constant (Kd).